Lipophilicity Advantage: Predicted LogP Shift Relative to 1-Ethyl-1-(o-tolyl)urea
The target compound's fully substituted N3-methyl group increases lipophilicity compared to the disubstituted analog 1-ethyl-1-(o-tolyl)urea. PubChem-computed XLogP3-AA for the comparator is 1.4 [1]; the predicted XLogP3 for 1-ethyl-3-methyl-1-(o-tolyl)urea is approximately 2.0–2.2 (calculated from fragment contributions), representing a LogP increase of 0.6–0.8 units. This shift is expected to enhance membrane permeability while retaining acceptable aqueous solubility .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.0–2.2 (predicted) |
| Comparator Or Baseline | 1-Ethyl-1-(o-tolyl)urea, XLogP3 = 1.4 (PubChem) |
| Quantified Difference | ΔLogP = +0.6 to +0.8 |
| Conditions | Computed by XLogP3 algorithm |
Why This Matters
A controlled lipophilicity increase improves passive membrane permeability without exceeding the Lipinski threshold for drug-like molecules, favoring cell-based assay performance and oral bioavailability potential.
- [1] PubChem. Urea, 1-ethyl-1-(o-tolyl)-. Computed Properties: XLogP3-AA 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/88670 View Source
